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Compound of Interest |

Compound Name: 2,4,6-trifluoro-N-methylbenzamide
CAS No.: 613678-12-9
Cat. No.: B2795027
Get Quote
. J

2,4,6-trifluoro-N-methylbenzamide is a fluorinated aromatic amide that has gained
significance as a versatile intermediate in the synthesis of complex organic molecules. Its utility
is particularly pronounced in the field of drug discovery and development, where the
incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and
pharmacodynamic properties. This guide provides a comprehensive overview of the known
properties, synthesis, and applications of this compound, with a special focus on its role in the
development of novel therapeutics. The trifluorinated phenyl ring is a key structural motif that
imparts unigue electronic properties, influencing molecular interactions and metabolic stability.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its key
physicochemical and spectroscopic characteristics can be reliably predicted based on its
structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2,4,6-trifluoro-N-methylbenzamide
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Property Value Source

CAS Number 613678-12-9 -

Molecular Formula CsHeF3sNO Inferred from structure
Molecular Weight 189.13 g/mol Inferred from structure

White to off-white solid

Appearance ) -
(Predicted)

Melting Point Not available -

Boiling Point Not available -

Soluble in polar organic
Solubility solvents (e.g., DMSO, DMF, -
Methanol) (Predicted)

Table 2: Predicted Spectroscopic Data for 2,4,6-trifluoro-N-methylbenzamide
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Predicted Chemical Shifts /

Technique Rationale
Peaks
The methyl protons will appear
as a doublet due to coupling
0 ~2.9-3.1 (d, 3H, J =4-5 Hz, with the adjacent N-H proton.
1H NMR N-CHs), 6 ~6.8-7.0 (m, 2H, Ar- The aromatic protons will
H), 6 ~7.5-8.0 (br s, 1H, N-H) appear as a multiplet due to
fluorine coupling. The amide
proton will be a broad singlet.
The aromatic carbons will
0 ~26-28 (N-CHs), 6 ~100-110 o
show complex splitting
13C NMR (d, Ar-C-H), & ~160-165 (m, Ar- _ _
patterns due to coupling with
C-F), 6 ~165-170 (C=0) _
fluorine.
The ortho and para fluorine
0 ~(-100 to -110) (m, 2F, ortho-  atoms will have distinct
1°F NMR F), 8 ~(-110 to -120) (m, 1F, chemical shifts and will show
para-F) coupling to each other and to
the aromatic protons.
~3300 (N-H stretch), ~3050 (Ar o
These are characteristic
C-H stretch), ~1650 (C=0 o ]
_ vibrational frequencies for a
IR (cm™1) stretch, Amide 1), ~1540 (N-H

bend, Amide II), ~1100-1300
(C-F stretch)

secondary amide and a

fluorinated aromatic ring.[1][2]

Mass Spec (El)

m/z 189 (M+), 158 (M-OCH3)™,
131 (M-C2H4NO)*, 109
(CeH2F3)*

The molecular ion peak is
expected at 189. Common
fragmentation patterns would
involve loss of the
methylamino group or parts of
it.[3]

Synthesis of 2,4,6-trifluoro-N-methylbenzamide: A
Standard Approach
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The most direct and common method for the synthesis of 2,4,6-trifluoro-N-methylbenzamide
is the acylation of methylamine with 2,4,6-trifluorobenzoyl chloride. This is a nucleophilic acyl
substitution reaction.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of methylamine attacks
the electrophilic carbonyl carbon of 2,4,6-trifluorobenzoyl chloride. This forms a tetrahedral
intermediate, which then collapses, expelling the chloride ion as a leaving group and forming
the stable amide bond. A base, such as triethylamine or pyridine, is typically added to
neutralize the HCI byproduct.

Reactants
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\
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Caption: Synthetic workflow for 2,4,6-trifluoro-N-methylbenzamide.

Application in Drug Development: A Cornerstone for
Lasmiditan

A significant application of 2,4,6-trifluoro-N-methylbenzamide is its use as a key starting
material in the synthesis of Lasmiditan.[4][5] Lasmiditan is a selective serotonin 5-HT1F
receptor agonist developed for the acute treatment of migraine.[5] The 2,4,6-trifluorobenzamide
moiety is a critical part of the final drug structure, contributing to its binding affinity and overall
pharmacological profile. The synthesis of Lasmiditan involves the coupling of 2,4,6-
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trifluorobenzoyl chloride with a substituted aminopyridine derivative, highlighting the importance
of its precursor, 2,4,6-trifluorobenzoic acid.[4]

Safety and Handling

As a chemical intermediate, proper handling of 2,4,6-trifluoro-N-methylbenzamide is
essential. The following guidelines are based on available safety data sheets for similar
compounds:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection.[6]

» Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-
ventilated area.[6]

o Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

e First Aid:

[¢]

Skin Contact: Wash off immediately with plenty of water.

[¢]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.

o

Inhalation: Move to fresh air.

o

Ingestion: Rinse mouth. Do NOT induce vomiting.

Experimental Protocols
Protocol 1: Synthesis of 2,4,6-trifluoro-N-
methylbenzamide

This protocol describes a general procedure for the synthesis via acylation.

o Reaction Setup: To a solution of methylamine (1.1 equivalents) in a suitable solvent such as
dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like
triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
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» Addition of Acyl Chloride: Slowly add a solution of 2,4,6-trifluorobenzoyl chloride (1.0
equivalent) in the same solvent to the cooled methylamine solution with stirring.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

o Workup: Once the reaction is complete, wash the reaction mixture with water and brine. Dry
the organic layer over anhydrous sodium sulfate or magnesium sulfate.

« Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The
crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Analytical Workflow for Structural
Verification

This workflow outlines the steps to confirm the identity and purity of the synthesized product.
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Synthesized Product

Sample Preparation
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Structure and Purity Confirmed

Click to download full resolution via product page
Caption: Analytical workflow for structural characterization.

o Sample Preparation: Prepare a dilute solution of the purified product in a suitable deuterated
solvent (e.g., CDCIs or DMSO-ds) for NMR analysis.[7] For mass spectrometry, a dilute
solution in a volatile solvent like methanol or acetonitrile is appropriate. For IR, the solid can
be analyzed directly using an ATR accessory.

e Spectroscopic Analysis:
o NMR: Acquire tH, 13C, and °F NMR spectra.

o Mass Spectrometry: Obtain the mass spectrum to determine the molecular weight and
fragmentation pattern.[8]

o IR: Record the infrared spectrum to identify key functional groups.[8]
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o Data Interpretation: Compare the acquired spectra with the predicted data in Table 2. The
presence of the expected peaks, chemical shifts, and coupling patterns will confirm the
structure of 2,4,6-trifluoro-N-methylbenzamide.

Conclusion

2,4,6-trifluoro-N-methylbenzamide is a valuable chemical entity, primarily serving as an
intermediate in the synthesis of pharmaceutically relevant compounds like Lasmiditan. While
detailed physicochemical data is sparse in the public domain, its properties and spectroscopic
signatures can be reliably predicted. The straightforward synthesis and the compound's
structural features make it a continued area of interest for medicinal and synthetic chemists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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